molecular formula C14H10BrN5O2S2 B11659959 2-{[(5-bromo-3-methylimidazo[2,1-b][1,3]thiazol-6-yl)methyl]sulfanyl}-5-nitro-1H-benzimidazole

2-{[(5-bromo-3-methylimidazo[2,1-b][1,3]thiazol-6-yl)methyl]sulfanyl}-5-nitro-1H-benzimidazole

Cat. No.: B11659959
M. Wt: 424.3 g/mol
InChI Key: LDWVGOTURISWDD-UHFFFAOYSA-N
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Description

2-[({5-BROMO-3-METHYLIMIDAZO[2,1-B][1,3]THIAZOL-6-YL}METHYL)SULFANYL]-5-NITRO-1H-1,3-BENZODIAZOLE is a complex organic compound that belongs to the class of imidazothiazoles. These compounds are known for their diverse biological activities and are often used as molecular scaffolds in synthetic, structural, and biomedical research . The unique structure of this compound, which includes a benzodiazole ring fused with an imidazothiazole moiety, makes it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[({5-BROMO-3-METHYLIMIDAZO[2,1-B][1,3]THIAZOL-6-YL}METHYL)SULFANYL]-5-NITRO-1H-1,3-BENZODIAZOLE typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 5-bromo-3-methylimidazo[2,1-b][1,3]thiazole with a suitable benzodiazole derivative under specific conditions . The reaction conditions often include the use of dehydrating agents and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be optimized using continuous flow reactors, which allow for better control over reaction conditions and higher yields . The use of modern industrial methods, such as metal complex catalysis and green chemistry techniques, has also been explored to improve the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[({5-BROMO-3-METHYLIMIDAZO[2,1-B][1,3]THIAZOL-6-YL}METHYL)SULFANYL]-5-NITRO-1H-1,3-BENZODIAZOLE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

2-[({5-BROMO-3-METHYLIMIDAZO[2,1-B][1,3]THIAZOL-6-YL}METHYL)SULFANYL]-5-NITRO-1H-1,3-BENZODIAZOLE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[({5-BROMO-3-METHYLIMIDAZO[2,1-B][1,3]THIAZOL-6-YL}METHYL)SULFANYL]-5-NITRO-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects . The pathways involved in its mechanism of action are still under investigation, but it is believed to interfere with key cellular processes .

Comparison with Similar Compounds

Similar Compounds

    Levamisole: An anthelmintic drug with immunomodulatory properties.

    WAY-181187: An anxiolytic agent.

    Pifithrin-β: An antineoplastic agent.

Uniqueness

What sets 2-[({5-BROMO-3-METHYLIMIDAZO[2,1-B][1,3]THIAZOL-6-YL}METHYL)SULFANYL]-5-NITRO-1H-1,3-BENZODIAZOLE apart from these similar compounds is its unique combination of a benzodiazole ring with an imidazothiazole moiety, which imparts distinct chemical and biological properties . This structural uniqueness makes it a valuable compound for further research and development.

Properties

Molecular Formula

C14H10BrN5O2S2

Molecular Weight

424.3 g/mol

IUPAC Name

5-bromo-3-methyl-6-[(6-nitro-1H-benzimidazol-2-yl)sulfanylmethyl]imidazo[2,1-b][1,3]thiazole

InChI

InChI=1S/C14H10BrN5O2S2/c1-7-5-24-14-18-11(12(15)19(7)14)6-23-13-16-9-3-2-8(20(21)22)4-10(9)17-13/h2-5H,6H2,1H3,(H,16,17)

InChI Key

LDWVGOTURISWDD-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC2=NC(=C(N12)Br)CSC3=NC4=C(N3)C=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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